
2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is characterized by the presence of a chloro substituent at the 7th position and an acetate group at the 4th position of the chromen-2-one core. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acylating agent. One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with chloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane at room temperature . The reaction proceeds via the formation of an intermediate, which is then acylated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex coumarin derivatives.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as an anticancer agent.
Industry: Coumarin derivatives are used in the production of perfumes, cosmetics, and other consumer products.
Mécanisme D'action
The mechanism of action of 2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cholinesterase and monoamine oxidase, leading to its potential use in treating neurological disorders . Additionally, it can interfere with cellular processes such as microtubule polymerization and tumor angiogenesis, contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-2H-chromen-2-one: A precursor in the synthesis of 2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate.
4-Chlorocoumarin: Another coumarin derivative with similar structural features.
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate: A related compound with an ethyl acetate moiety instead of the chloro substituent.
Uniqueness
This compound is unique due to its specific chloro substituent and acetate group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H11ClO5 |
|---|---|
Poids moléculaire |
282.67 g/mol |
Nom IUPAC |
2-(7-chloro-2-oxochromen-4-yl)oxyethyl acetate |
InChI |
InChI=1S/C13H11ClO5/c1-8(15)17-4-5-18-11-7-13(16)19-12-6-9(14)2-3-10(11)12/h2-3,6-7H,4-5H2,1H3 |
Clé InChI |
LHWPUJIWFVTIQU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOC1=CC(=O)OC2=C1C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester](/img/structure/B15063356.png)
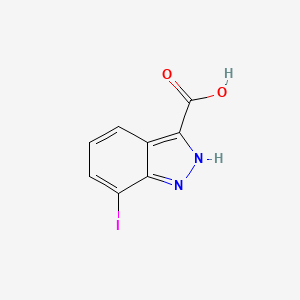
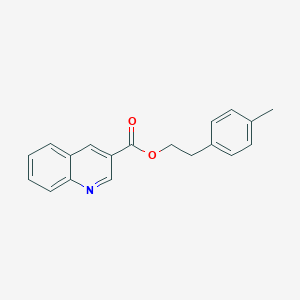
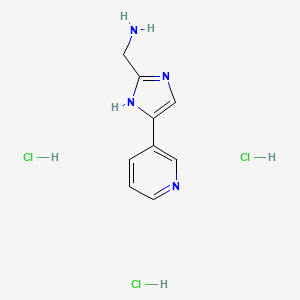
![1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B15063380.png)
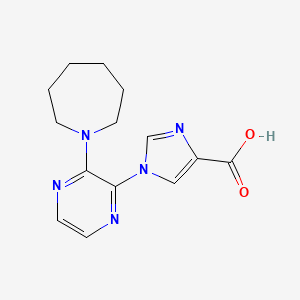
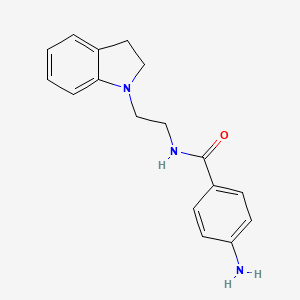
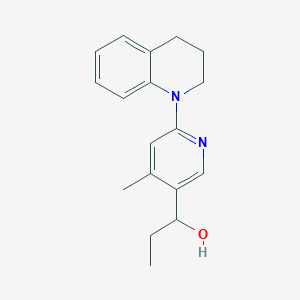
![3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine](/img/structure/B15063446.png)
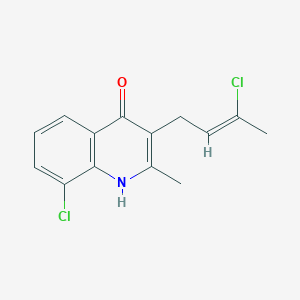

![8-Nitroindolo[1,2-b]isoquinoline-6,12-dione](/img/structure/B15063462.png)
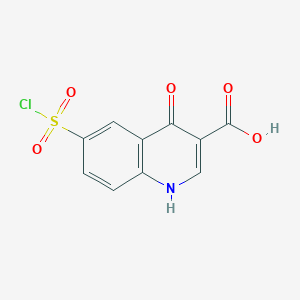
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15063473.png)
